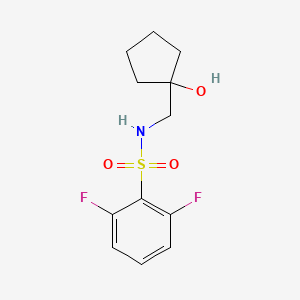
2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C12H15F2NO3S . It has an average mass of 291.314 Da and a monoisotopic mass of 291.074066 Da .
Molecular Structure Analysis
The molecular structure of 2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is determined by its molecular formula, C12H15F2NO3S . Unfortunately, specific details about its structure, such as bond lengths and angles, were not found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, these specific details for 2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Sulfonamide derivatives, particularly those with phthalocyanine structures, have been synthesized and characterized for their potential applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit useful properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitors of Carbonic Anhydrase
Sulfonamide compounds have been investigated for their ability to inhibit carbonic anhydrase (CA) isoforms, which is significant in developing treatments for various conditions, including glaucoma, epilepsy, and cancer. Novel benzene- and tetrafluorobenzenesulfonamide derivatives synthesized using click chemistry have shown medium to high potency as inhibitors of cytosolic carbonic anhydrase isoforms, with particular effectiveness against tumor-associated isoforms hCA IX and XII (Pala et al., 2014).
Synthetic Applications and Metalation Studies
Benzenesulfonamide is recognized as a powerful Directed Metalation Group (DMG), with its potential yet to be fully explored. Arylsulfonamides show promise in heterocyclic synthesis and have been involved in various rearrangements and new developments using the Directed ortho Metalation (DoM) methodology, indicating their versatility in synthetic organic chemistry (Familoni, 2002).
Pharmaceutical and Medicinal Chemistry
Sulfonamide compounds have been synthesized and evaluated for their inhibitory activities against cyclooxygenase enzymes, demonstrating their potential in developing treatments for inflammation and pain. For example, specific sulfonamide derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), highlighting their significance in designing safer anti-inflammatory drugs (Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-9-4-3-5-10(14)11(9)19(17,18)15-8-12(16)6-1-2-7-12/h3-5,15-16H,1-2,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCEMRLCXHWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


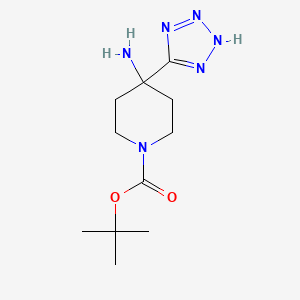
![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2590713.png)
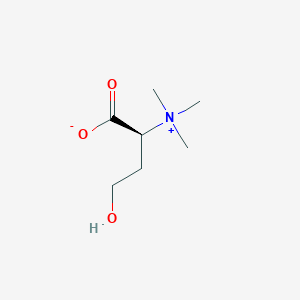
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2590717.png)
![8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590718.png)
![[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone](/img/structure/B2590719.png)
![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2590720.png)
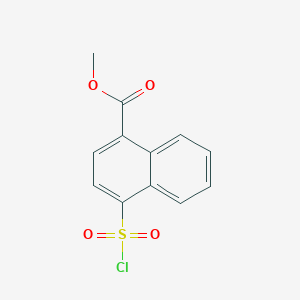
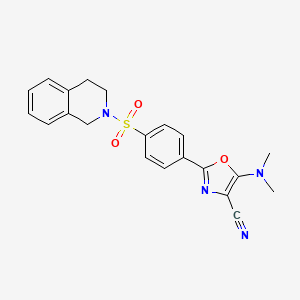

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)
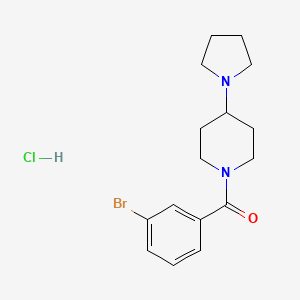
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B2590730.png)